molecular formula C21H33N5O4 B2362802 N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 1049569-51-8

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2362802
CAS No.: 1049569-51-8
M. Wt: 419.526
InChI Key: JDUFGXTYYPHRCJ-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a morpholinoethyl group, connected through an oxalamide linkage. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene dibromide to form 1-(4-methoxyphenyl)piperazine.

    Introduction of the Morpholinoethyl Group: The piperazine intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to introduce the morpholinoethyl group.

    Oxalamide Formation: The final step involves the reaction of the substituted piperazine with oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiolates under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of azido or thiolated derivatives.

Scientific Research Applications

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
  • N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Uniqueness

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O4/c1-29-19-4-2-18(3-5-19)26-12-10-24(11-13-26)8-6-22-20(27)21(28)23-7-9-25-14-16-30-17-15-25/h2-5H,6-17H2,1H3,(H,22,27)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUFGXTYYPHRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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